N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ESI-09 has been shown to inhibit the activity of RAC1, a small GTPase protein that plays a crucial role in the regulation of various cellular processes such as cell migration, proliferation, and survival.
Aplicaciones Científicas De Investigación
Electrophysiological Activity
Research has identified derivatives of N-substituted benzamides, including structures similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, as potential selective class III agents for cardiac electrophysiological activity. These compounds exhibited potency comparable to known selective class III agents in vitro, suggesting their viability for further investigation in cardiac arrhythmia treatments (Morgan et al., 1990).
Antiproliferative Activity
Studies have developed a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines exhibiting potent histone deacetylase (HDAC) inhibitory activity. Compounds in this series have shown significant cytotoxicity against PC-3 cells, a model for prostate cancer. This indicates their potential as leads for developing novel prostate cancer inhibitors (Liu et al., 2015).
Carbonic Anhydrase Inhibition
Aromatic sulfonamide inhibitors of carbonic anhydrases have been identified, exhibiting nanomolar inhibitory concentration ranges against multiple isoenzymes. These inhibitors, related in structure to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, display diverse activities, offering insights into designing targeted therapies for conditions like glaucoma, epilepsy, and cancer (Supuran et al., 2013).
Enzyme Inhibition for Antidementia Agents
Derivatives of N-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, which share functional similarities with N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These studies suggest their potential as potent inhibitors and candidates for antidementia agent development (Sugimoto et al., 1990).
Synthesis Methodologies
Advancements in synthesis methods for tetrahydroquinolines and related compounds offer pathways to create derivatives of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide efficiently. These methodologies facilitate the exploration of their biological activities and therapeutic potentials (Toda et al., 1999).
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-24(22,23)20-12-6-9-14-10-11-16(13-17(14)20)19-18(21)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKLOQMVZHVUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.